molecular formula C21H22N8 B6476761 2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2640815-53-6

2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6476761
CAS No.: 2640815-53-6
M. Wt: 386.5 g/mol
InChI Key: XKIJUGZFWVFPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoxaline core substituted with a methyl group at position 2 and a piperazine moiety at position 2. The piperazine is further linked to a pyridazin-3-yl group, which is substituted with a 3-methyl-1H-pyrazole at position 3.

Properties

IUPAC Name

2-methyl-3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8/c1-15-9-10-29(26-15)20-8-7-19(24-25-20)27-11-13-28(14-12-27)21-16(2)22-17-5-3-4-6-18(17)23-21/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIJUGZFWVFPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline plays a significant role in biochemical reactions, particularly in enzyme inhibition and receptor binding. This compound interacts with various enzymes, including acetylcholinesterase, which is crucial for neurotransmission. By inhibiting acetylcholinesterase, this compound can modulate cholinergic signaling pathways, potentially offering therapeutic benefits for neurodegenerative diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, it can affect gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. Additionally, its interaction with acetylcholinesterase impacts neural cells, potentially altering neurotransmission and neural plasticity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to increased acetylcholine levels in synaptic clefts, enhancing cholinergic signaling. Furthermore, the compound’s structure allows it to interact with other proteins and receptors, potentially modulating various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in persistent changes in neural activity and behavior. Additionally, its stability and degradation kinetics are crucial for understanding its long-term effects in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity. At higher doses, it can induce adverse effects, including neurotoxicity and oxidative stress. These threshold effects are critical for determining the therapeutic window and safety profile of the compound in potential clinical applications.

Biological Activity

The compound 2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex heterocyclic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by multiple nitrogen-containing rings, which contribute to its unique pharmacological properties. The molecular formula is C21H22N8OC_{21}H_{22}N_8O with a molecular weight of 402.5g/mol402.5\,g/mol .

PropertyValue
Molecular FormulaC21H22N8O
Molecular Weight402.5 g/mol
IUPAC Name2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
InChI KeyMBMAENPALCRKAR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinases : It has shown potential as an inhibitor of specific kinases involved in cancer progression.
  • Receptors : The compound may modulate receptor activity, influencing downstream signaling pathways related to cell proliferation and survival.

Research indicates that derivatives of pyrazole and quinoxaline structures often exhibit significant inhibitory effects on kinases such as Pim kinases (Pim-1, Pim-2, Pim-3), which are implicated in cancer cell growth .

Anticancer Activity

Studies have demonstrated that compounds with similar structures possess antiproliferative properties against various cancer cell lines. For instance, derivatives have been tested against human solid tumors, showing promising results in inhibiting cell growth . The compound's structure suggests it may similarly exert anticancer effects through the inhibition of specific kinase activities.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been noted in preliminary studies. Pyrazole derivatives are recognized for their antibacterial and antifungal activities . The presence of the piperazine moiety may enhance its interaction with microbial targets.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties , making them candidates for treating inflammatory diseases. Their ability to inhibit pro-inflammatory cytokines could be beneficial in managing conditions like arthritis .

Case Studies and Research Findings

  • Antiproliferative Potency : A study on pyrazolo[3,4-g]quinoxaline derivatives found that several compounds exhibited significant antiproliferative activity against human cancer cell lines (IC50 values in the micromolar range) .
  • Kinase Inhibition : Another study highlighted the inhibition of Pim kinases by related compounds, suggesting a mechanism for their anticancer effects .
  • In Vitro Testing : Compounds structurally related to this compound were tested for their cytotoxicity on HEK293 cells, demonstrating low toxicity and promising therapeutic profiles .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, a derivative of this compound demonstrated nanomolar inhibition of MET kinase activity, which is crucial in various cancers . The structural modifications that enhance its efficacy against specific cancer types are under ongoing investigation.

2. Neuropharmacological Effects
The compound's piperazine moiety suggests potential applications in neuropharmacology. Research indicates that similar piperazine derivatives exhibit anxiolytic and antidepressant effects. The incorporation of the pyrazole and pyridazine rings may enhance these properties, making it a candidate for further exploration in treating anxiety disorders .

3. Antimicrobial Properties
There is emerging evidence that compounds structurally related to 2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline exhibit antimicrobial activity. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes within pathogens . Further studies are warranted to establish the spectrum of antimicrobial activity and the mechanism involved.

Agricultural Applications

1. Fungicidal Properties
Compounds similar to 2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-y]piperazin-1-y}quinoxaline have been investigated for their fungicidal properties. Research has indicated that pyrazole derivatives can serve as effective fungicides, potentially offering a new avenue for crop protection against fungal pathogens .

2. Herbicidal Activity
The potential herbicidal applications of this compound are also noteworthy. Its structural components may interact with plant growth regulators or disrupt metabolic pathways in weeds, leading to effective weed management strategies in agriculture .

Data Tables and Case Studies

Application Area Key Findings References
Anticancer ActivityInhibits MET kinase; potential for targeted cancer therapy
NeuropharmacologyPotential anxiolytic and antidepressant effects; piperazine derivatives studied
Antimicrobial PropertiesExhibits antimicrobial activity; mechanism under investigation
Fungicidal PropertiesEffective against fungal pathogens; new crop protection strategies
Herbicidal ActivityPotential disruption of metabolic pathways in weeds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Solubility (Predicted) Key Properties/Applications
Target Compound Quinoxaline 2-Me, 3-piperazine-pyridazine(6-3-Me-pyrazole) ~453.5* Moderate (polar groups) High binding diversity due to multiple N-heterocycles
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline Quinoxaline 2-Me, 3-piperazine-pyridazine(6-3,5-diMe-pyrazole) ~467.5* Low (increased lipophilicity) Enhanced steric bulk may reduce off-target binding
2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline (4b) Quinoline Pyrazole-piperazine-pyridine with carbonyl linker ~494.6* Low (carbonyl reduces solubility) Potential kinase inhibition; rigid backbone
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., 7, 9) Pyrazolotriazolopyrimidine Varied substituents (e.g., aryl groups) ~300–400 Variable Isomerization-prone; explored for antiviral activity

*Molecular weights estimated based on structural formulae.

Mechanistic and Functional Comparisons

Binding Affinity and Selectivity
  • The target compound’s pyridazine-piperazine linker may enhance conformational flexibility compared to the rigid quinoline derivative 4b . This flexibility could improve binding to dynamic protein pockets.
Stability and Isomerization
  • Pyrazolotriazolopyrimidines () undergo isomerization under specific conditions, a phenomenon that may also affect the target compound’s pyrazole-pyridazine moiety in acidic/basic environments .
Solubility and Bioavailability
  • The piperazine linker in the target compound improves aqueous solubility compared to carbonyl-containing analogs like 4b . However, the 3,5-dimethylpyrazole analog () is more lipophilic, favoring blood-brain barrier penetration .

Research Findings and Implications

  • Kinase Inhibition: Quinoxaline derivatives are known ATP-competitive kinase inhibitors. The target compound’s pyridazine-pyrazole system may mimic adenine interactions, similar to pyrazolopyrimidines in .
  • Antimicrobial Potential: Structural analogs with spiro architectures () show activity against S. aureus, suggesting the target compound could be optimized for similar applications .

Notes

  • Synthesis Challenges : Multi-step synthesis of the target compound requires precise control to avoid side reactions, unlike one-pot spiro formations .
  • Isomerization Risks : The pyrazole-pyridazine linkage may undergo reversible structural changes under physiological conditions, necessitating stability studies .
  • Data Limitations : Direct comparative pharmacological data are scarce; inferences are drawn from structural analogs in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline, and how can yield be improved?

  • Methodology : Begin with modular synthesis of the quinoxaline core, followed by functionalization of the pyridazine and piperazine moieties. Key steps include:

  • Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig amination to link the pyridazine and piperazine groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO or DMF) enhance reactivity for pyrazole-pyridazine coupling .
  • Design of Experiments (DOE) : Apply factorial design to optimize reaction time, temperature, and stoichiometry, reducing trial-and-error approaches .
    • Yield Improvement : Incorporate catalytic systems (e.g., Pd/C or CuI) and monitor intermediates via HPLC to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) resolve structural ambiguities in the quinoxaline and pyridazine rings .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the labile pyrazole-piperazine linkage .
  • X-ray Crystallography : Resolve steric effects in the piperazine-quinoxaline junction; requires high-purity crystals grown via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How can computational methods predict the biological activity and reactivity of this compound?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate electron distribution in the pyridazine ring to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using PyRx or AutoDock Vina, focusing on the pyrazole and quinoxaline pharmacophores .
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model reaction intermediates and transition states for novel synthetic pathways .

Q. What strategies resolve contradictions in reported biological activities of quinoxaline-pyridazine derivatives?

  • Methodology :

  • Comparative Bioassays : Test derivatives under standardized conditions (e.g., IC50_{50} assays against cancer cell lines) to isolate structural contributors (e.g., methyl groups on pyrazole) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the quinoxaline and pyridazine rings to assess impact on potency .
  • Meta-Analysis : Aggregate data from high-throughput screens to identify outliers caused by assay variability (e.g., solvent polarity affecting solubility) .

Q. How can reaction engineering improve scalability for multi-step syntheses of this compound?

  • Process Design :

  • Membrane Separation : Purify intermediates via nanofiltration to remove unreacted piperazine derivatives .
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., pyrazole coupling) .
  • Process Control : Implement real-time PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and adjust parameters dynamically .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for this compound under acidic conditions?

  • Root Cause : The piperazine moiety’s protonation state alters solubility and degradation pathways.
  • Resolution :

  • pH-Dependent Stability Studies : Use accelerated stability testing (40°C/75% RH) at pH 1–7, analyzed via UPLC-MS to track degradation products .
  • Computational pKa Prediction : Tools like MarvinSketch estimate protonation sites, guiding formulation strategies (e.g., enteric coatings) .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield Reference
Reaction Temperature80°C+25%
Catalyst Loading (Pd/C)5 mol%+18%
Solvent (DMSO vs. DMF)DMSO+12%
Analytical Technique Key Structural Insight Reference
1H^1H NMRConfirms piperazine-CH2_2 integration
X-ray CrystallographyResolves steric clash at C3-quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.